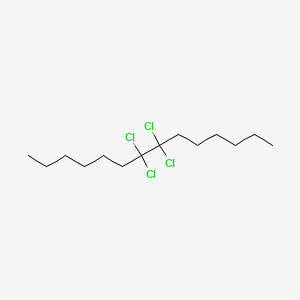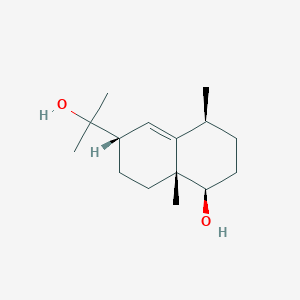
7-Epi-5-eudesmene-1beta,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Epi-5-eudesmene-1beta,11-diol is a natural product that belongs to the class of eudesmane sesquiterpenoids. It is a carbobicyclic compound with the molecular formula C15H28O2. This compound is characterized by its decahydronaphthalene structure, substituted at specific positions by hydroxy and methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi-5-eudesmene-1beta,11-diol involves stereocontrolled reactions. One efficient method includes the stereocontrolled synthesis of related compounds such as (−)-10-epi-5β,11-dihydroxyeudesmane and (−)-4,10-epi-5β,11-dihydroxyeudesmane . The specific reaction conditions and reagents used in these synthetic routes are crucial for achieving the desired stereochemistry.
Industrial Production Methods: the compound can be isolated from natural sources such as the essential oil of Cymbopogon distans . The isolation process typically involves extraction and purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Epi-5-eudesmene-1beta,11-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxy and methyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
7-Epi-5-eudesmene-1beta,11-diol has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology, it serves as a metabolite in plants and bacteria, playing a role in their metabolic processes . In medicine, it has potential therapeutic applications due to its biological activities, such as antibacterial and antifungal properties . In industry, it can be used in the formulation of natural products and essential oils .
Mechanism of Action
The mechanism of action of 7-Epi-5-eudesmene-1beta,11-diol involves its interaction with specific molecular targets and pathways. As a sesquiterpenoid, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but its biological activities suggest potential interactions with microbial enzymes and cellular membranes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Epi-5-eudesmene-1beta,11-diol include other eudesmane sesquiterpenoids such as 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol and 7-epi-1β-hydroxy-β-eudesmol . These compounds share structural similarities and biological activities with this compound.
Uniqueness: What sets this compound apart from other similar compounds is its specific stereochemistry and the unique substitution pattern on the decahydronaphthalene ring. These structural features contribute to its distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1R,4S,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h9-11,13,16-17H,5-8H2,1-4H3/t10-,11-,13+,15+/m0/s1 |
InChI Key |
YNBRPGOINKTYTG-HTTKSJEASA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]2(C1=C[C@H](CC2)C(C)(C)O)C)O |
Canonical SMILES |
CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


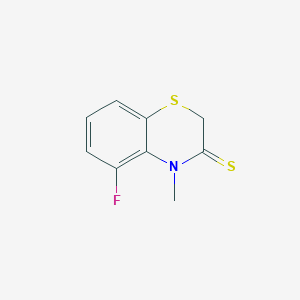

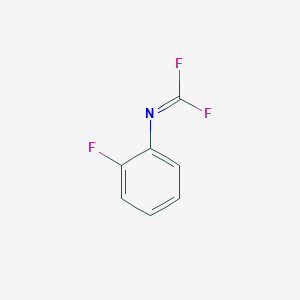
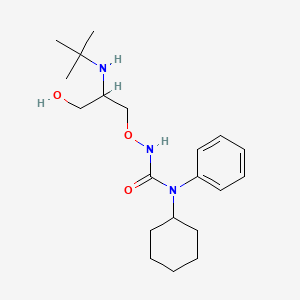


![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
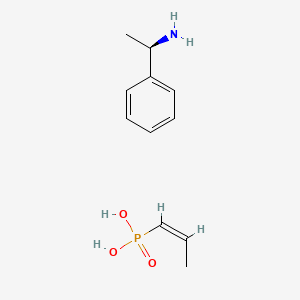
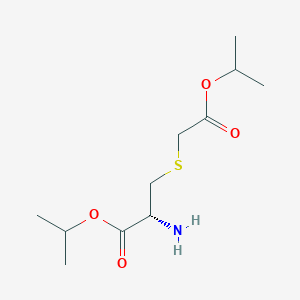
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
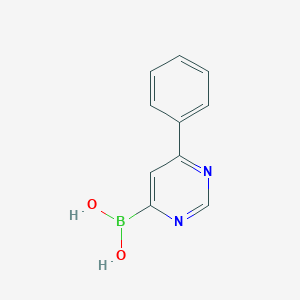
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)
